GP100 IMDQVPFSV is a peptide derived from the glycoprotein 100, which is a melanoma-associated antigen. This peptide has garnered attention due to its potential role in cancer immunotherapy, particularly in the context of melanoma. The specific sequence IMDQVPFSV represents a modified version of the gp100209-217 epitope, which has been shown to enhance immunogenicity compared to its native counterpart. This modification involves the substitution of threonine with methionine at position 2, resulting in improved activation of CD8+ T cells in response to melanoma cells .
The gp100 protein is primarily expressed in melanocytes and melanoma cells. It plays a significant role in the immune response against melanoma, making it a target for therapeutic vaccines and adoptive T cell therapies. The peptide IMDQVPFSV is presented by Major Histocompatibility Complex class I molecules, facilitating recognition by CD8+ T cells .
GP100 IMDQVPFSV can be classified as a tumor-associated antigen (TAA) and specifically as a neoantigen when considering its modified form. It falls under the category of peptides used in cancer immunotherapy, particularly for melanoma treatment.
The synthesis of GP100 IMDQVPFSV can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin.
This method allows for precise control over the sequence and modifications of the peptide .
The molecular structure of GP100 IMDQVPFSV consists of nine amino acids with specific side chains that contribute to its binding affinity for MHC class I molecules. The sequence is as follows:
The molecular weight of GP100 IMDQVPFSV is approximately 1,036 Da. Its three-dimensional structure can be modeled using computational tools that predict peptide conformation based on known interactions with MHC molecules.
The primary chemical reactions involving GP100 IMDQVPFSV occur during its synthesis and when it interacts with MHC class I molecules on antigen-presenting cells.
These reactions are crucial for the peptide's functionality in eliciting an immune response against melanoma cells .
GP100 IMDQVPFSV functions by being presented on the surface of antigen-presenting cells bound to MHC class I molecules. Upon recognition by CD8+ T cells, this interaction leads to T cell activation and proliferation.
Studies have shown that modified peptides like IMDQVPFSV can enhance T cell responses compared to non-modified counterparts, resulting in increased production of cytokines such as interferon-gamma upon stimulation . This mechanism underlines its potential efficacy in cancer immunotherapy.
Relevant data indicates that proper storage conditions can enhance stability and prolong shelf life for therapeutic applications .
GP100 IMDQVPFSV has significant applications in cancer immunotherapy:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9